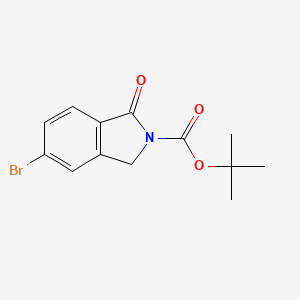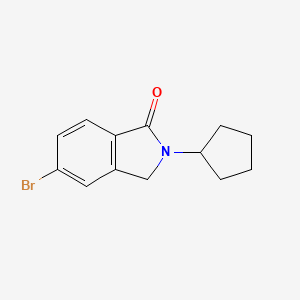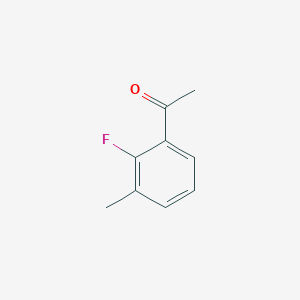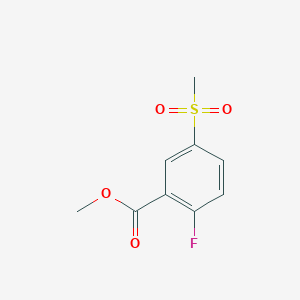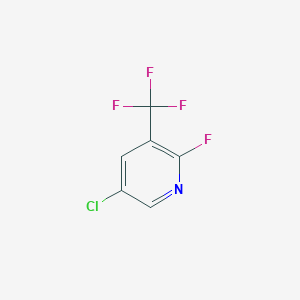
5-氯-2-氟-3-(三氟甲基)吡啶
描述
5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative. It is a fluorinated building block used in various chemical syntheses. This compound is known for its unique chemical properties, which make it valuable in the fields of pharmaceuticals, agrochemicals, and materials science .
科学研究应用
5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
作用机制
Target of Action
5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is an organic compound that is primarily used as an intermediate in organic synthesis It’s known that trifluoromethylpyridines, a group to which this compound belongs, are key structural motifs in active agrochemical and pharmaceutical ingredients .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives play a significant role in the agrochemical and pharmaceutical industries, affecting various biochemical pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its density (1524 g/mL at 25 °C), boiling point (50-55 °C/11 mmHg), and vapor pressure (3944mmHg at 25°C) suggest that it may have specific pharmacokinetic properties .
Result of Action
It’s known that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . It’s also known to be a flammable liquid and vapor, and it can cause skin, eye, and respiratory irritation .
生化分析
Biochemical Properties
5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly as a fluorinated building block in synthetic chemistry. It interacts with various enzymes and proteins, often participating in reactions that involve halogenation and fluorination. For instance, it can be used in the synthesis of other fluorinated compounds, which are crucial in pharmaceutical and agrochemical industries . The interactions of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine with enzymes typically involve nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups, facilitating the formation of new chemical bonds.
Cellular Effects
The effects of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of fluorine atoms can enhance the compound’s ability to interact with cellular receptors and enzymes, potentially leading to altered signaling pathways and changes in gene expression . Additionally, 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s halogen atoms can form hydrogen bonds and van der Waals interactions with amino acid residues in enzyme active sites, leading to inhibition or activation of enzymatic activity . Additionally, the trifluoromethyl group can influence the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure can lead to cumulative changes in cell behavior and metabolism.
Dosage Effects in Animal Models
The effects of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range results in a marked change in the compound’s impact on the organism.
Metabolic Pathways
5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of metabolites that may have distinct biological activities or toxicities. The interaction of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux.
Transport and Distribution
Within cells and tissues, 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within intracellular compartments . The compound’s lipophilicity, influenced by the trifluoromethyl group, enhances its ability to accumulate in lipid-rich environments, affecting its localization and distribution within the cell.
Subcellular Localization
The subcellular localization of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration and energy production.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . Another method involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride .
Industrial Production Methods: Industrial production of this compound often employs vapor-phase reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
相似化合物的比较
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Comparison: 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is unique due to the specific positioning of its halogen and trifluoromethyl groups, which influence its chemical reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice in certain synthetic routes .
属性
IUPAC Name |
5-chloro-2-fluoro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKWUFVIEULBAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630081 | |
| Record name | 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71701-96-7 | |
| Record name | 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


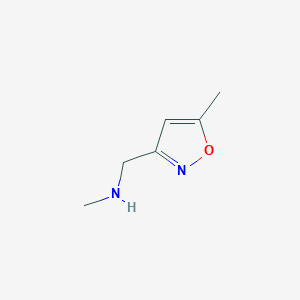
![3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1323028.png)
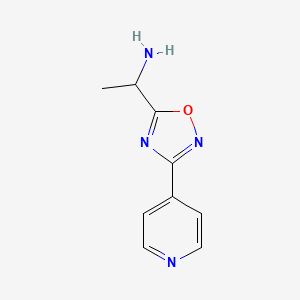
![[3-(3-Isopropoxyphenyl)propyl]amine](/img/structure/B1323033.png)
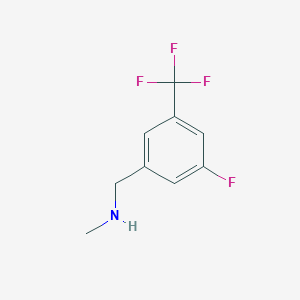
![(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol](/img/structure/B1323042.png)
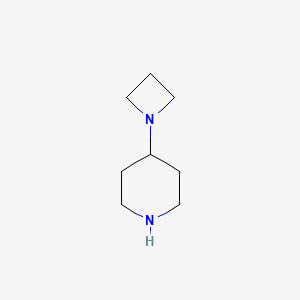
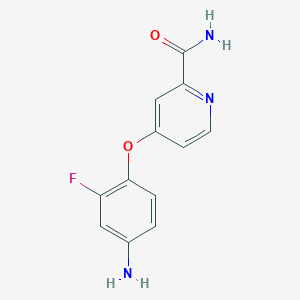
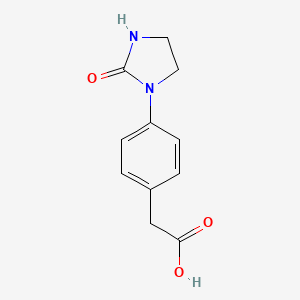
![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)
